2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
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Overview
Description
2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the bromophenyl and piperazinylmethyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The presence of the bromophenyl group makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as a scaffold for developing selective COX-2 inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antitumor properties.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, blocking the conversion of arachidonic acid to inflammatory mediators . The presence of the bromophenyl and piperazinylmethyl groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylsulfonylphenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine: Contains a methylsulfonyl group instead of bromine.
Uniqueness
The uniqueness of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in cross-coupling reactions, while the piperazinylmethyl group contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21BrN4 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21BrN4/c1-14-2-7-18-22-19(15-3-5-16(20)6-4-15)17(24(18)12-14)13-23-10-8-21-9-11-23/h2-7,12,21H,8-11,13H2,1H3 |
InChI Key |
YFHNOHFVUNHSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)Br)C=C1 |
Origin of Product |
United States |
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